4-bromobenzyl 2-chloro-4-nitrobenzoate
Description
4-Bromobenzyl 2-chloro-4-nitrobenzoate is an aromatic ester composed of two functional moieties: a 4-bromobenzyl group and a 2-chloro-4-nitrobenzoate backbone. The compound is structurally characterized by a nitro group at the para position and a chlorine atom at the ortho position on the benzoate ring, while the benzyl group is substituted with bromine at the para position. This configuration confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
(4-bromophenyl)methyl 2-chloro-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClNO4/c15-10-3-1-9(2-4-10)8-21-14(18)12-6-5-11(17(19)20)7-13(12)16/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWLBNAVDIXAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoate Ring
Ethyl 2-Chloro-4-Nitrobenzoate (CAS 73097-02-6) :
- The ethyl ester analog lacks the brominated benzyl group, resulting in lower molecular weight (215.59 g/mol vs. ~354.5 g/mol for the target compound) and reduced lipophilicity. It has a melting point of 74–78°C .
- Applications: Primarily used as a laboratory chemical and intermediate in pharmaceutical synthesis .
(4-Chlorophenyl) 4-Nitrobenzoate (CAS 1262005-91-3) :
- Replaces the 4-bromobenzyl group with a 4-chlorophenyl group. Chlorine’s smaller atomic radius and lower electronegativity compared to bromine reduce steric hindrance and alter π-π stacking interactions in crystal structures .
- Thermal Stability: Likely higher than brominated analogs due to weaker C–Cl vs. C–Br bonds.
Morpholinium 2-Chloro-4-Nitrobenzoate :
Substituent Variations on the Benzyl Group
4-Bromobenzyl Bromide (CAS 589-15-1) :
- A precursor to the target compound. The bromine atom at the benzyl position increases reactivity in nucleophilic substitutions (e.g., esterification) but introduces handling hazards (corrosive, irritant) .
- Market Data: Southeast Asian markets report 4-bromobenzyl derivatives (e.g., 4-bromobenzyl mercaptan) as niche chemicals with applications in specialty polymers .
Methyl 2-(Bromomethyl)-5-Chloro-4-Nitrobenzoate (CAS 1441173-02-9) :
- Features an additional bromomethyl substituent on the benzoate ring, increasing molecular weight (308.52 g/mol) and steric complexity. Likely used in cross-coupling reactions due to the reactive bromomethyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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